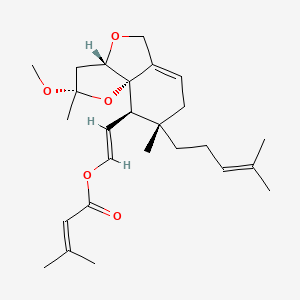

Neovibsanin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neovibsanin B is a natural product found in Viburnum sieboldii with data available.

Analyse Des Réactions Chimiques

Diels–Alder Reaction and Post-Cyclization Modifications

The intramolecular Diels–Alder (DA) reaction serves as the cornerstone for constructing Neovibsanin B’s bicyclic core. In the total synthesis reported by Imagawa et al., this reaction was accelerated using DMI (1,3-dimethyl-2-imidazolidinone), enabling efficient cyclization under mild conditions . Post-DA transformations include:

-

Oxy-Michael Addition : A base-catalyzed nucleophilic attack on an α,β-unsaturated carbonyl intermediate, forming a critical oxygen-carbon bond.

-

Lactonization : Cyclization via esterification to generate the lactone ring, a structural hallmark of this compound .

Asymmetric 1,4-Addition for Chirality Induction

A formal synthesis by Fukuyama et al. employed an asymmetric 1,4-addition of bis(vinyl)cuprate [(H₂C=CH)₂Cu(CN)Li₂] to a trisubstituted α,β-unsaturated carboxylic acid derivative. This step established the C-11 all-carbon quaternary stereocenter with high enantiocontrol, a pivotal challenge in this compound’s synthesis .

Negishi Carbopalladation-Carbonylative Esterification

This tandem reaction was utilized to construct the A-ring of this compound. Key steps include:

-

Cyclic Carbopalladation : Formation of a palladium-mediated cyclic intermediate.

-

Carbonylative Esterification : Introduction of a carbonyl group and subsequent esterification to finalize the A-ring structure .

Table 1: Synthetic Routes for this compound

Structural Validation and Functionalization

Post-synthetic analyses, including NMR and NOESY, confirmed stereochemical assignments. For example, NOESY correlations in derivative compounds (e.g., neovibsanin J and K) resolved the spatial orientation of methyl groups and methoxy substituents, ensuring fidelity to the natural product’s configuration .

These methodologies underscore the interplay of cycloadditions, asymmetric catalysis, and transition-metal-mediated reactions in accessing this compound’s intricate structure. The synthetic strategies not only replicate the natural product but also provide a platform for derivatization to explore its pharmacological potential.

Propriétés

Formule moléculaire |

C26H38O5 |

|---|---|

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

[(E)-2-[(2S,3aS,8S,9R,9aS)-2-methoxy-2,8-dimethyl-8-(4-methylpent-3-enyl)-3a,5,7,9-tetrahydro-3H-furo[2,3-i][2]benzofuran-9-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C26H38O5/c1-18(2)9-8-12-24(5)13-10-20-17-30-22-16-25(6,28-7)31-26(20,22)21(24)11-14-29-23(27)15-19(3)4/h9-11,14-15,21-22H,8,12-13,16-17H2,1-7H3/b14-11+/t21-,22+,24+,25+,26-/m1/s1 |

Clé InChI |

YNJGXQUTVLYUEZ-QUJJFIQJSA-N |

SMILES isomérique |

CC(=CCC[C@]1(CC=C2CO[C@@H]3[C@@]2([C@@H]1/C=C/OC(=O)C=C(C)C)O[C@](C3)(C)OC)C)C |

SMILES canonique |

CC(=CCCC1(CC=C2COC3C2(C1C=COC(=O)C=C(C)C)OC(C3)(C)OC)C)C |

Synonymes |

neovibsanin A neovibsanin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.